Diethylene Glycol Monoethyl Ether, also known as 2-(2-ethoxyethoxy)ethanol, is a colorless, slightly viscous liquid with a mild, pleasant odor. Its molecular formula is C6H14O3, and it has a molecular weight of approximately 134.2 g/mol. The compound is hydrophilic and miscible with water, making it useful in various applications. It is primarily employed as a solvent in the chemical and paint industries due to its ability to dissolve a wide range of substances, including nitrocellulose and epoxy resins .
Diethylene Glycol Monoethyl Ether exhibits moderate reactivity. It can undergo oxidation to form unstable peroxides, which may lead to explosive conditions under certain circumstances . This compound reacts with strong acids and bases, forming esters and releasing water. Additionally, it can initiate polymerization reactions with isocyanates and epoxides . Its interactions with alkali metals and nitrides can generate flammable or toxic gases .
Diethylene Glycol Monoethyl Ether can be synthesized through several methods:
These methods allow for the production of high-purity Diethylene Glycol Monoethyl Ether suitable for industrial applications .
Diethylene Glycol Monoethyl Ether has diverse applications across various industries:
Diethylene Glycol Monoethyl Ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethylene Glycol Monoethyl Ether | C6H14O3 | Colorless liquid; good solvent; low irritation potential |
Diethylene Glycol Monomethyl Ether | C5H12O3 | Similar solvent properties; more hydrophobic |
Ethylene Glycol | C2H6O2 | Lower molecular weight; more hygroscopic |
Dipropylene Glycol | C6H14O3 | Higher viscosity; used as a humectant |
Methoxyethanol | C3H8O2 | More volatile; used primarily as a solvent |
Diethylene Glycol Monoethyl Ether stands out due to its balance between hydrophilicity and solvency power, making it particularly effective in applications requiring both properties without significant toxicity concerns .
Diethylene glycol monoethyl ether (DEGME) is synthesized via acid-catalyzed etherification of diethylene glycol with ethanol. Industrial methods prioritize cost efficiency and scalability, employing two primary approaches:
Conventional production uses concentrated sulfuric acid (H₂SO₄) to protonate ethanol, facilitating nucleophilic attack by diethylene glycol. This method achieves ~85% yield at 120–140°C but generates corrosive byproducts and requires neutralization steps.
Modern processes utilize heterogeneous catalysts to mitigate environmental and equipment challenges:
Table 1: Comparative Catalyst Performance
Catalyst Type | Temperature (°C) | Yield (%) | Recyclability |
---|---|---|---|
H₂SO₄ | 130 | 85 | None |
Amberlyst-15 | 100 | 93 | 3 cycles |
H₃PW₁₂O₄₀ | 100 | 95 | 5 cycles |
Sulfated zirconia | 110 | 91 | 4 cycles |
Reactor designs, such as fixed-bed systems with continuous ethanol feed, optimize contact time and reduce energy consumption.
Efforts to align DEGME production with green chemistry principles focus on catalyst innovation and solvent reduction:
Table 2: Environmental Metrics of Green Methods
Parameter | Conventional Method | Green Method (Ionic Liquid) |
---|---|---|
E-Factor* | 3.2 | 0.9 |
Energy Use (kJ/mol) | 480 | 310 |
Carbon Footprint | 2.8 kg CO₂/kg | 1.5 kg CO₂/kg |
*E-Factor = Waste produced per kg product
Pharmaceutical applications require DEGME with ≤0.1% ethylene glycol impurities. Key purification methods include:
Table 3: Purity Levels Across Purification Stages
Stage | Ethylene Glycol Content | DEGME Purity (%) |
---|---|---|
Crude product | 5–7% | 93 |
Azeotropic distillation | 0.5% | 99.5 |
SMB chromatography | <0.01% | 99.9 |
Process analytical technology (PAT) tools, including in-line FTIR spectroscopy, monitor impurity levels in real time to meet ICH Q3C guidelines.
Acute Toxic;Irritant